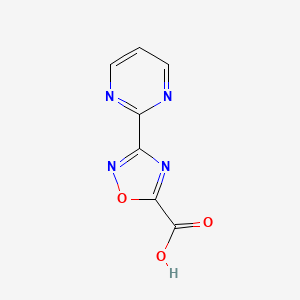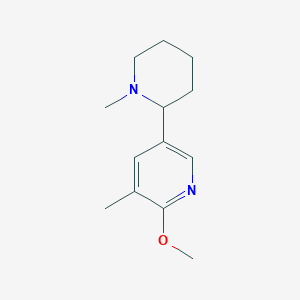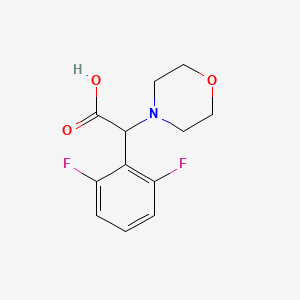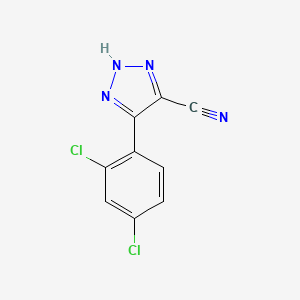
5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(N-(ピリジン-3-イルメチル)スルファモイル)フラン-2-カルボン酸は、フラン環とピリジン環の両方を特徴とする複素環式化合物です。この化合物は、化学、生物学、医学など、さまざまな分野で多様な用途を持つことで知られています。その独特の構造により、さまざまな化学反応に関与することができ、研究および産業目的のために貴重な化合物となっています。
準備方法
合成経路と反応条件
5-(N-(ピリジン-3-イルメチル)スルファモイル)フラン-2-カルボン酸の合成は、通常、スルホン化剤の存在下でフラン-2-カルボン酸とピリジン-3-イルメチルアミンを反応させることから始まります。反応条件には、通常、ジクロロメタンまたはアセトニトリルなどの溶媒の使用が含まれ、反応は通常室温またはわずかに高温で行われます。 生成物は、再結晶またはカラムクロマトグラフィーなどの手法を用いて精製されます .
工業的生産方法
工業的な設定では、この化合物の生産には、連続フロー合成などのよりスケーラブルな方法が用いられる場合があります。このアプローチにより、高純度および高収率を維持しながら、大量の化合物を効率的に生産できます。 自動化システムと高度な精製技術の使用により、最終製品の一貫性と品質が保証されます .
化学反応の分析
反応の種類
5-(N-(ピリジン-3-イルメチル)スルファモイル)フラン-2-カルボン酸は、次のようなさまざまな種類の化学反応を受ける可能性があります。
酸化: フラン環は、酸化されてフラン-2,5-ジカルボン酸を形成することができます。
還元: ピリジン環は、還元されてピペリジン誘導体を形成することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、置換反応のための塩化チオニルなどのハロゲン化剤が含まれます。 反応は通常、制御された条件下で行われ、目的の生成物が得られることを保証します .
生成される主な生成物
これらの反応から生成される主な生成物には、フラン-2,5-ジカルボン酸、ピペリジン誘導体、およびさまざまな置換スルホンアミドが含まれます。 これらの生成物は、それぞれ独自の特性と用途を持ち、親化合物の有用性をさらに拡大しています .
科学研究における用途
5-(N-(ピリジン-3-イルメチル)スルファモイル)フラン-2-カルボン酸は、広範囲にわたる科学研究の用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素活性とタンパク質相互作用を研究するためのプローブとして役立ちます。
医学: 抗菌剤や抗炎症剤など、治療上の潜在的な用途があります。
科学的研究の応用
5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
5-(N-(ピリジン-3-イルメチル)スルファモイル)フラン-2-カルボン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位に結合することで酵素活性を阻害し、基質が酵素にアクセスするのを防ぐことができます。 さらに、特定の受容体に関連するアゴニストまたはアンタゴニストとして作用することにより、受容体活性を調節することができます .
類似化合物の比較
類似化合物
- 5-(N-(ピリジン-2-イルメチル)スルファモイル)フラン-2-カルボン酸
- 5-(N-(ピリジン-4-イルメチル)スルファモイル)フラン-2-カルボン酸
- 5-(N-(ピリジン-3-イルメチル)スルファモイル)チオフェン-2-カルボン酸
独自性
類似化合物と比較して、5-(N-(ピリジン-3-イルメチル)スルファモイル)フラン-2-カルボン酸は、ピリジン環の特定の位置により独自の特性を示します。この位置は、その反応性と生体標的との相互作用に影響を与え、研究および産業における特定の用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 5-(N-(Pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxylic acid
- 5-(N-(Pyridin-4-ylmethyl)sulfamoyl)furan-2-carboxylic acid
- 5-(N-(Pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid exhibits unique properties due to the specific positioning of the pyridine ring. This positioning influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C11H10N2O5S |
|---|---|
分子量 |
282.27 g/mol |
IUPAC名 |
5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O5S/c14-11(15)9-3-4-10(18-9)19(16,17)13-7-8-2-1-5-12-6-8/h1-6,13H,7H2,(H,14,15) |
InChIキー |
RBGBQJMDGHJHMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


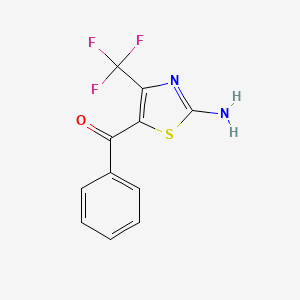


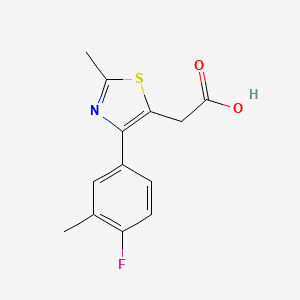
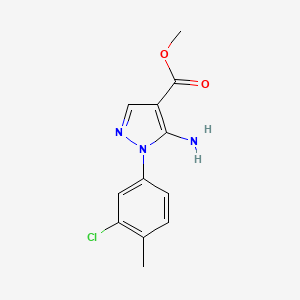
![(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B11812774.png)
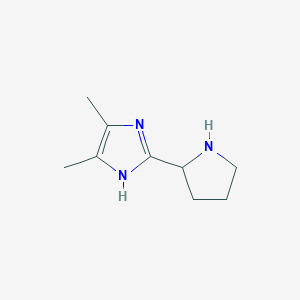

![Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812783.png)
![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
